molecular formula C9H10N2OS B1483552 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2091158-71-1

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1483552
CAS No.: 2091158-71-1
M. Wt: 194.26 g/mol
InChI Key: UVDBMNDJSXOSDQ-UHFFFAOYSA-N
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Description

The compound “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains a thiophene ring and a pyrazole ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a thiophene ring and a pyrazole ring. The exact structure would depend on the specific arrangement and bonding of these components .


Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, 2-Thiopheneethanol has a boiling point of 108-109 °C/13 mmHg (lit.), a density of 1.153 g/mL at 25 °C (lit.), and is slightly soluble in water .

Scientific Research Applications

Structural Characterization and Analysis

  • The synthesis and structural characterization of related pyrazoline compounds, including their crystalline properties and intermolecular interactions, have been detailed. For instance, a study on pyrazoline derivatives emphasized their structural confirmation through X-ray diffraction studies and analyzed molecular packing via Hirshfeld surface analysis and 2D fingerprint plots, indicating cohesive weak interactions among molecules (Delgado et al., 2020).

Synthesis and Chemical Behavior

  • Research into the synthesis and characterization of novel pyrazolines and thiazoles incorporating thiophene moieties revealed insights into the chemical reactions and yields of these heterocyclic compounds. These studies provide foundational knowledge for developing compounds with potential applications in materials science and biochemistry (Kariuki et al., 2022).

Antimicrobial and Biological Activity

  • Several studies have investigated the antimicrobial properties of chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including those with thiophene substituents. These compounds exhibited varying degrees of biological activity against both bacterial and fungal pathogens, suggesting their potential for developing new antimicrobial agents (Hamed et al., 2020).

Chemosensor Development

  • Pyrazoline derivatives have been explored as fluorescent chemosensors for the detection of metal ions, demonstrating the ability of these compounds to act as selective probes for ions like Fe3+. This application is crucial for environmental monitoring and the development of diagnostic tools (Khan, 2020).

Antidepressant Activity

  • The exploration of thiophene-based pyrazolines for their antidepressant properties has been conducted, revealing the potential of certain derivatives to act as antidepressant medications. This research provides a basis for further exploration into therapeutic applications for mental health conditions (Mathew et al., 2014).

Store-Operated Calcium Entry (SOCE) Inhibitors

  • Novel series of pyrazole analogues have been studied for their potential as SOCE inhibitors, which play a crucial role in cellular calcium signaling. These findings may contribute to the development of new therapeutic agents for diseases associated with calcium dysregulation (Dago et al., 2018).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the study and development of novel thiophene derivatives like “2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol” could be a promising area of research in the future.

Properties

IUPAC Name

2-(4-thiophen-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,5-7,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDBMNDJSXOSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN(N=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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